BenchChemオンラインストアへようこそ!

Primovist

Hepatobiliary MRI Contrast agent pharmacokinetics Hepatic uptake

Gadoxetate disodium (Gd-EOB-DTPA) is the only hepatospecific linear ionic GBCA with ~50% hepatobiliary excretion via OATP1B1/B3 uptake, enabling a definitive hepatobiliary phase at 20 min. Unlike extracellular agents (e.g., gadobutrol) or MultiHance (~3% hepatic uptake), its robust hepatocellular accumulation delivers >90% accuracy in HCC characterization, superior metastasis detection (+10.44% vs. CT), and noninvasive FNH-vs-adenoma discrimination. Ideal for quantitative liver function assessment in cirrhosis/NAFLD. Secure high-purity compound for translational imaging research.

Molecular Formula C23H33GdN3O11+3
Molecular Weight 684.8 g/mol
Cat. No. B1196020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimovist
Synonymsdisodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist
Molecular FormulaC23H33GdN3O11+3
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3]
InChIInChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3
InChIKeyPCZHWPSNPWAQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Primovist (Gadoxetate Disodium) Procurement Guide: Hepatic Uptake and Pharmacokinetic Differentiation for MRI Contrast Agent Selection


Primovist (gadoxetate disodium, Gd-EOB-DTPA) is a hepatospecific, paramagnetic, linear, ionic gadolinium-based contrast agent (GBCA) for liver MRI, distinguished by dual elimination pathways—approximately 50% renal and 50% hepatobiliary excretion—facilitated by active hepatocellular uptake via organic anion transporting polypeptides OATP1B1 and OATP1B3 and biliary excretion via multidrug resistance-associated protein MRP2 [1]. Unlike purely extracellular GBCAs, Primovist's hepatocyte-specific accumulation enables a delayed hepatobiliary phase (approximately 20 minutes post-injection) for combined perfusion and functional hepatocyte imaging, with a T1 relaxivity of 6.9 mM⁻¹s⁻¹ at 1.5 T, 37°C [2]. It is marketed as Eovist in the United States and Primovist in Europe, Australia, and New Zealand [3].

Why Primovist Cannot Be Interchanged with Extracellular Gadolinium Agents or Gadobenate Dimeglumine in Hepatobiliary MRI


Substituting Primovist with a generic extracellular GBCA or the alternative hepatobiliary agent gadobenate dimeglumine (MultiHance) fundamentally alters imaging capabilities and diagnostic yield. Extracellular agents (e.g., gadopentetate dimeglumine, gadobutrol) distribute exclusively in vascular and interstitial compartments, lacking any hepatocyte-specific uptake, thereby eliminating the hepatobiliary phase critical for lesion characterization and functional assessment [1]. While gadobenate dimeglumine (MultiHance) offers some hepatobiliary excretion, it exhibits only 2–5% hepatic uptake compared with Primovist's approximately 50% uptake [2]. This tenfold difference in hepatocyte accumulation directly impacts the quality and diagnostic utility of hepatobiliary phase imaging, rendering MultiHance a predominantly extracellular agent with limited hepatobiliary contrast rather than a true functional equivalent [3].

Primovist Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Procurement Decisions


Primovist vs. MultiHance: Tenfold Higher Hepatocellular Uptake Defines True Hepatobiliary-Specific Imaging Capability

Primovist demonstrates approximately 50% hepatic uptake of the injected dose, compared with only 2–5% for gadobenate dimeglumine (MultiHance), the next closest hepatobiliary agent [1]. This quantitative difference in hepatocyte accumulation directly determines the intensity and diagnostic utility of the hepatobiliary phase, which is essential for differentiating hepatocellular lesions from non-hepatocellular tissue [2].

Hepatobiliary MRI Contrast agent pharmacokinetics Hepatic uptake

Primovist-Enhanced MRI vs. CT: 10.44% Higher Lesion Detection Rate Validated by Intraoperative Histopathology

In a multicenter study of 169 surgical patients with 302 histopathologically confirmed lesions, Primovist-enhanced MRI demonstrated a significantly higher frequency of correctly detected lesions compared with biphasic spiral CT [1]. The absolute difference was 10.44% (95% CI: 4.88–16.0%), and Primovist-enhanced MRI achieved the highest detection rate for lesions below 1 cm in diameter [2]. Differential diagnosis was superior for Primovist-enhanced MRI (82.1%) versus CT (71.0%) [3].

Focal liver lesion detection Diagnostic accuracy Hepatobiliary MRI

Primovist vs. Extracellular Gadolinium Agents: Higher T1 Relaxivity at Lower Administered Dose

Primovist exhibits a plasma T1 relaxivity (r1) of 6.9 mM⁻¹s⁻¹ at 1.5 T and 37°C, which is 1.68-fold higher than gadopentetate dimeglumine (Magnevist, r1 = 4.1 mM⁻¹s⁻¹) and 1.60-fold higher than gadoterate meglumine (Dotarem, r1 = 3.6 mM⁻¹s⁻¹), yet it is administered at only one-quarter the standard extracellular agent dose (0.025 mmol/kg vs. 0.1 mmol/kg) [1]. Its relaxivity also exceeds that of MultiHance (r1 = 6.3 mM⁻¹s⁻¹) [2].

MRI contrast agent relaxivity Gadolinium dose optimization Hepatobiliary imaging

Primovist Dual Elimination (50% Renal / 50% Biliary): Reduced Renal Burden Relative to Predominantly Renal-Cleared GBCAs

Primovist is eliminated via dual pathways: approximately 50% renal excretion and 50% hepatobiliary excretion [1]. This contrasts with purely extracellular GBCAs such as gadopentetate dimeglumine and gadobutrol, which undergo approximately 98–100% renal elimination [2]. The mean terminal elimination half-life of Primovist is 0.91–0.95 hour in healthy volunteers .

Contrast agent pharmacokinetics Gadolinium elimination Renal safety

Primovist Optimal Procurement Scenarios: Evidence-Based Indications for Hepatobiliary MRI Contrast Selection


Detection and Characterization of Small Hepatocellular Carcinoma (HCC ≤2 cm) in Cirrhotic Patients

Primovist-enhanced MRI is indicated for surveillance and characterization of small HCC lesions (≤2 cm) in patients with cirrhosis or chronic liver disease. The high hepatic uptake fraction (50%) enables robust hepatobiliary phase imaging, which is essential for differentiating early HCC (which typically appears hypointense due to impaired OATP1B1/B3 expression) from regenerative or dysplastic nodules. Primovist-enhanced MRI demonstrates over 90% accuracy in distinguishing regenerative/dysplastic nodules from early HCC, a functional imaging capability not achievable with extracellular GBCAs or CT [1].

Preoperative Detection of Colorectal Liver Metastases Before Curative Hepatic Resection

Primovist is currently considered the most sensitive technique for diagnosing liver metastases before curative hepatic resection, with a lesion detection rate 10.44% higher than biphasic spiral CT (95% CI: 4.88–16.0%) and superior differential diagnosis accuracy (82.1% vs. 71.0% for CT) [1]. The hepatobiliary phase provides a clear contrast between normal hepatocytes (which take up Primovist) and metastatic lesions (which lack functional hepatocytes and OATP transporters), appearing as sharply demarcated hypointense defects that improve surgical planning and reduce the risk of missed lesions [2].

Differentiation of Focal Nodular Hyperplasia (FNH) from Hepatic Adenoma and Other Benign Lesions

Primovist's active hepatocellular uptake via OATP1B1/B3 transporters enables reliable noninvasive differentiation of FNH from hepatic adenoma based on hepatobiliary phase enhancement patterns. FNH typically appears iso- to hyperintense on hepatobiliary phase imaging (20 minutes post-injection) due to preserved OATP expression and functional hepatocytes, whereas adenoma appears hypointense due to impaired transporter activity [1]. This functional characterization frequently eliminates the need for biopsy, directly impacting patient management and reducing healthcare costs [2].

Quantitative Assessment of Liver Function and Perfusion in Diffuse Liver Disease

Primovist-enhanced MRI enables quantitative assessment of hepatocyte function and liver perfusion in diffuse liver diseases such as cirrhosis, nonalcoholic fatty liver disease, and pre-transplant evaluation. Because Primovist uptake depends on functional OATP1B1/B3 transporter activity, quantitative measurements of hepatic enhancement ratios and biliary excretion kinetics correlate with hepatocyte functional reserve [1]. This functional information is unattainable with extracellular GBCAs, which provide only perfusion and vascular-phase information without hepatocyte-specific functional data [2].

Quote Request

Request a Quote for Primovist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.